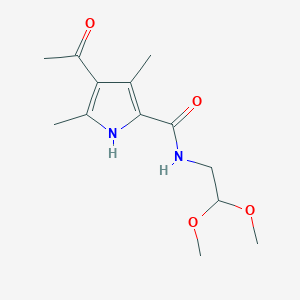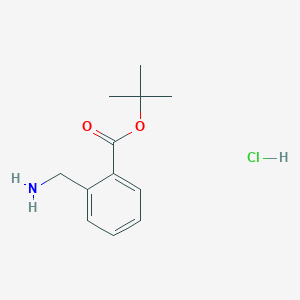![molecular formula C7H5N3O2 B1532468 Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1367949-47-0](/img/structure/B1532468.png)
Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Descripción general
Descripción
Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have attracted significant attention in medicinal chemistry and material science due to their notable photophysical properties . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidines involves a simpler and greener synthetic methodology as compared to those of BODIPYS . The synthesis has been widely studied, and various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .Molecular Structure Analysis
The molecular structure of Pyrazolo[1,5-a]pyrimidines is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis
The chemical reactions of Pyrazolo[1,5-a]pyrimidines involve various transformations that improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties. They allow good solid-state emission intensities in these compounds and thus, solid-state emitters can be designed by proper structural selection .Aplicaciones Científicas De Investigación
Fluorescent Probes for Biological Imaging
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as strategic compounds for optical applications. They serve as fluorescent probes that are crucial for studying the dynamics of intracellular processes. Their tunable photophysical properties allow them to be used in bioimaging applications, providing insights into biological interactions at the molecular level .
Chemosensors
The structural diversity and the presence of heteroatoms make these compounds potential chelating agents for ions. This characteristic is particularly useful in the development of chemosensors, which can detect and quantify specific ions or molecules within a given environment .
Organic Light-Emitting Devices (OLEDs)
Due to their solid-state emission intensities, Pyrazolo[1,5-a]pyrimidine derivatives can be designed as solid-state emitters for OLEDs. This application is significant in the advancement of display and lighting technologies .
Synthesis Methodology
These compounds exhibit simpler and greener synthetic methodologies, which are advantageous over other fluorophores. This makes them suitable for large-scale production and applications where environmental impact is a concern .
Photophysical Property Tuning
The presence of electron-donating groups at position 7 on the fused ring improves both absorption and emission behaviors. This tunability of photophysical properties is essential for customizing the compounds for specific applications .
Stability and Comparison with Commercial Probes
The stability and properties of Pyrazolo[1,5-a]pyrimidine derivatives are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G. This makes them a competitive alternative for various scientific and industrial applications .
Casein Kinase 2 Inhibition
In medicinal chemistry, certain Pyrazolo[1,5-a]pyrimidine derivatives have been identified as highly selective inhibitors of casein kinase 2, an enzyme implicated in various cellular processes. This application is particularly relevant in the field of cancer research .
Anti-Cancer Agents
A series of Pyrazolo[1,5-a]pyrimidine substituted diamide derivatives have been synthesized and evaluated for their anti-cancer properties. This underscores the potential of these compounds in the development of new therapeutic agents .
Direcciones Futuras
The future directions for Pyrazolo[1,5-a]pyrimidines involve further exploration of their significant photophysical properties and their potential applications in medicinal chemistry and material science . Their anticancer potential and enzymatic inhibitory activity could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Mecanismo De Acción
Target of Action
It’s known that this compound belongs to a family of pyrazolo[1,5-a]pyrimidines, which have been identified as strategic compounds for optical applications .
Mode of Action
The mode of action of Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is primarily through its interaction with its targets. The presence of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors . This interaction results in changes in the photophysical properties of the compound, making it suitable for optical applications .
Biochemical Pathways
It’s known that this compound and its derivatives have significant photophysical properties, which make them crucial tools for studying the dynamics of intracellular processes .
Pharmacokinetics
The compound’s tunable photophysical properties suggest potential bioavailability .
Result of Action
The result of the action of Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is primarily observed in its optical applications. The compound’s interaction with its targets leads to changes in its photophysical properties, allowing it to be used in studying the dynamics of intracellular processes .
Action Environment
The action of Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can be influenced by environmental factors. For instance, the compound has been found to be stable under exposure to extreme pH . This suggests that the compound’s action, efficacy, and stability can be influenced by the pH of its environment .
Propiedades
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-3-8-6-2-4-9-10(5)6/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOMVTAAOLUSFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CC=N2)N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1367949-47-0 | |
| Record name | pyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B1532388.png)
![exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B1532390.png)



amine dihydrochloride](/img/structure/B1532397.png)

![tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate](/img/structure/B1532400.png)
![5'-Bromo-4-methyl-[2,2']bipyridinyl](/img/structure/B1532401.png)




![[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol](/img/structure/B1532408.png)